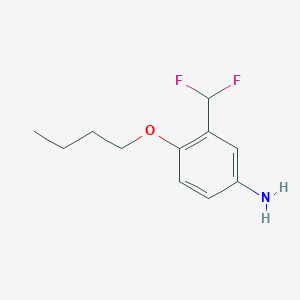
4-Butoxy-3-(difluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-3-(difluoromethyl)aniline is an organic compound with the molecular formula C11H15F2NO. It is characterized by the presence of a butoxy group and a difluoromethyl group attached to an aniline ring.
Métodos De Preparación
The synthesis of 4-Butoxy-3-(difluoromethyl)aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents . This method is advantageous due to its high yield, low cost, and suitability for industrial production.
Análisis De Reacciones Químicas
4-Butoxy-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, and hydrazine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Butoxy-3-(difluoromethyl)aniline has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-3-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
4-Butoxy-3-(difluoromethyl)aniline can be compared with other similar compounds, such as:
4-(Difluoromethoxy)aniline: Similar in structure but with a difluoromethoxy group instead of a butoxy group.
3-(Difluoromethyl)aniline: Lacks the butoxy group, which can affect its chemical properties and applications.
4-Butoxy-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H15F2NO |
|---|---|
Peso molecular |
215.24 g/mol |
Nombre IUPAC |
4-butoxy-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C11H15F2NO/c1-2-3-6-15-10-5-4-8(14)7-9(10)11(12)13/h4-5,7,11H,2-3,6,14H2,1H3 |
Clave InChI |
VNIQLUBNPDGBDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



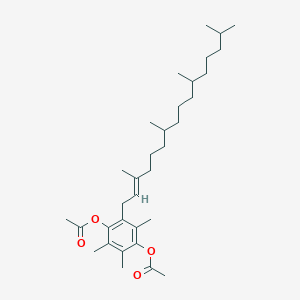

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)



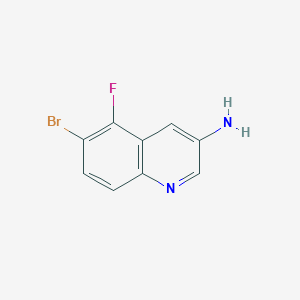
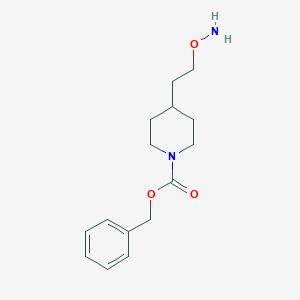

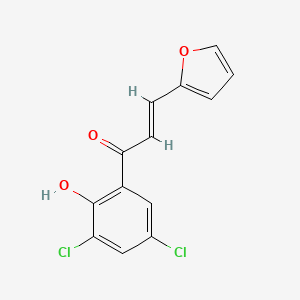

![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
